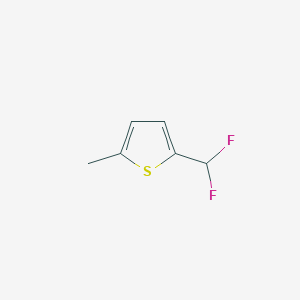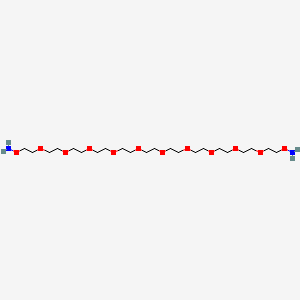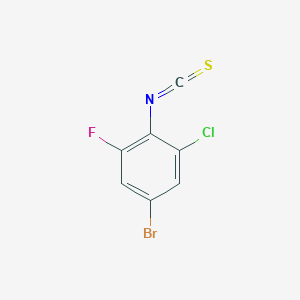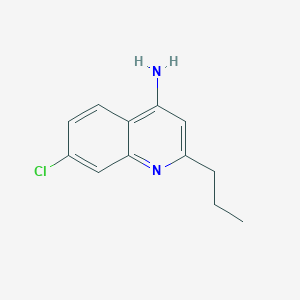
Ethyl (E)-8-Chloro-2-octenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-8-Chloro-2-octenoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound features an ethyl group attached to an 8-chloro-2-octenoate moiety, which includes a chlorine atom and a double bond in its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (E)-8-Chloro-2-octenoate can be synthesized through esterification reactions. One common method involves the reaction of 8-chloro-2-octenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, solvent selection plays a crucial role in the process, with solvents like toluene or dichloromethane being commonly used .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-8-Chloro-2-octenoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 8-chloro-2-octenoic acid.
Reduction: Formation of 8-chloro-2-octenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (E)-8-Chloro-2-octenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality
Mecanismo De Acción
The mechanism of action of Ethyl (E)-8-Chloro-2-octenoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The chlorine atom and double bond in the structure can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 8-chloro-2-octanoate: Lacks the double bond present in Ethyl (E)-8-Chloro-2-octenoate.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (E)-8-Bromo-2-octenoate: Contains a bromine atom instead of chlorine
Uniqueness
This compound is unique due to its specific combination of an ethyl ester, a chlorine atom, and a double bond. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H17ClO2 |
|---|---|
Peso molecular |
204.69 g/mol |
Nombre IUPAC |
ethyl 8-chlorooct-2-enoate |
InChI |
InChI=1S/C10H17ClO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h6,8H,2-5,7,9H2,1H3 |
Clave InChI |
KYLYCRXWCQYMLL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















